molecular formula C9H12ClN3O3 B14942356 2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride

2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride

Cat. No.: B14942356
M. Wt: 245.66 g/mol
InChI Key: IQUBDUWUOYZXCU-UHFFFAOYSA-N
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Description

2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride typically involves multiple stepsCommon reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride involves its interaction with specific molecular targets. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar compounds to 2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. These compounds share the oxazole ring structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C9H12ClN3O3

Molecular Weight

245.66 g/mol

IUPAC Name

[(1-chloro-2-methylpropylidene)amino] N-(5-methyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C9H12ClN3O3/c1-5(2)8(10)13-16-9(14)11-7-4-6(3)15-12-7/h4-5H,1-3H3,(H,11,12,14)

InChI Key

IQUBDUWUOYZXCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)ON=C(C(C)C)Cl

Origin of Product

United States

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